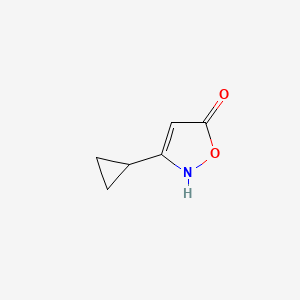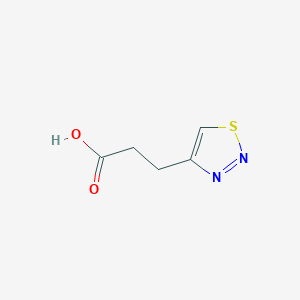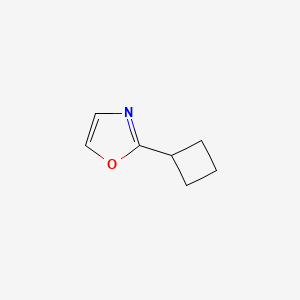
2-(N-methylanilino)acetamide
Overview
Description
2-(N-methylanilino)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 2-(N-methylanilino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylanilino)acetamide can be achieved through the reaction of N-methylaniline with ethyl acetate in the presence of aluminum chloride (AlCl3) and triethylamine (Et3N) under mild conditions . This method is efficient and selective, providing high yields of the desired amide.
Industrial Production Methods
Industrial production of this compound typically involves the direct treatment of N-methylaniline with ethyl acetate without the use of solvents at elevated temperatures. This solvent-free method is advantageous due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(N-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogenated compounds and strong bases.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
2-(N-methylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 2-(N-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects . Its exact mechanism of action is still under investigation, but it is believed to involve interactions with cellular receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: Similar in structure but lacks the anilino group.
N-phenylacetamide: Contains a phenyl group instead of the N-methylanilino group.
N,N-dimethylacetamide: Contains two methyl groups instead of the N-methylanilino group.
Uniqueness
2-(N-methylanilino)acetamide is unique due to the presence of the N-methylanilino group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit unique biological activities compared to its analogs .
Properties
IUPAC Name |
2-(N-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(7-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLJBMDKZNAERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305720 | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-76-2 | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylphenylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)

![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)


